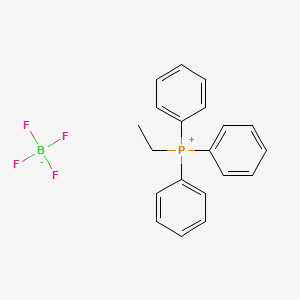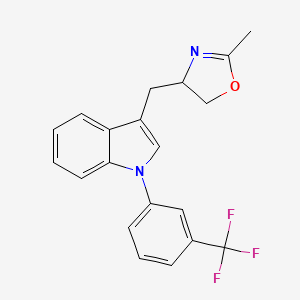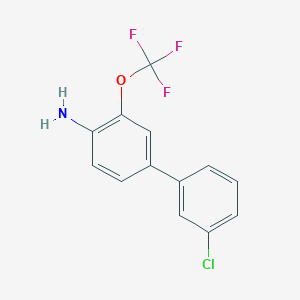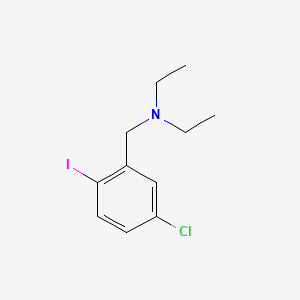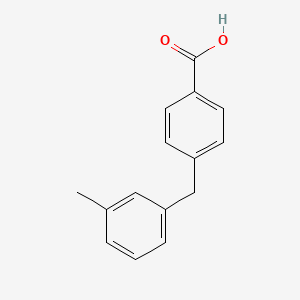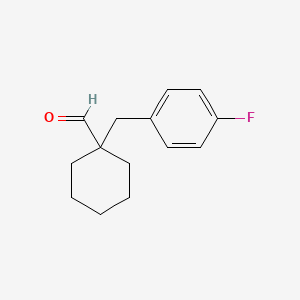
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde is an organic compound that features a cyclohexane ring substituted with a 4-fluorobenzyl group and an aldehyde functional group
Méthodes De Préparation
The synthesis of 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzyl chloride with cyclohexanecarbaldehyde in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, and substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and fluorinated compounds.
Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which 1-(4-Fluorobenzyl)cyclohexanecarbaldehyde exerts its effects depends on the specific application. In chemical reactions, the aldehyde group is highly reactive and can participate in various nucleophilic addition and condensation reactions. The fluorine atom on the benzyl group can influence the reactivity and stability of the compound, making it a useful tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
1-(4-Fluorobenzyl)cyclohexanecarbaldehyde can be compared with other similar compounds such as:
Cyclohexanecarbaldehyde: Lacks the fluorobenzyl group, making it less versatile in certain chemical reactions.
4-Fluorobenzyl chloride: Contains the fluorobenzyl group but lacks the cyclohexane ring and aldehyde functionality.
Benzylcyclohexanecarbaldehyde: Similar structure but without the fluorine atom, which can affect its reactivity and applications.
The uniqueness of this compound lies in its combination of a fluorinated aromatic ring and a reactive aldehyde group, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C14H17FO |
|---|---|
Poids moléculaire |
220.28 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C14H17FO/c15-13-6-4-12(5-7-13)10-14(11-16)8-2-1-3-9-14/h4-7,11H,1-3,8-10H2 |
Clé InChI |
AKNMVMHLZZMKHF-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(CC2=CC=C(C=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


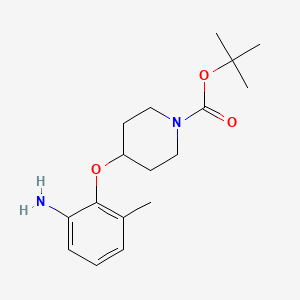
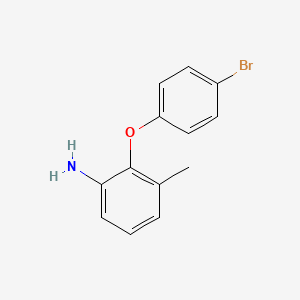
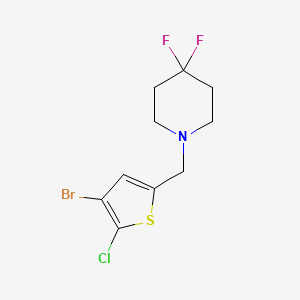
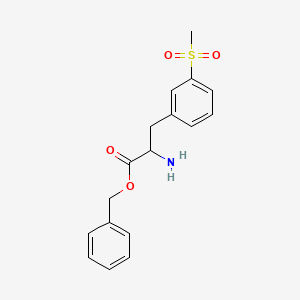
![(S)-1-[(S)-1-(Di-tert-butylphosphino)ethyl]-2-[2-(di-tertbutylphosphino)phenyl]ferrocene](/img/structure/B14767283.png)
![3-(5-Bromo-3-chloropyridin-2-yl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14767284.png)
